![molecular formula C6H7BrN2 B569207 4-bromo-1-cyclopropyl-1H-pyrazole CAS No. 1151802-23-1](/img/structure/B569207.png)
4-bromo-1-cyclopropyl-1H-pyrazole
Overview
Description
“4-bromo-1-cyclopropyl-1H-pyrazole” is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It is a liquid at room temperature and has an InChI code of 1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, 4-Bromopyrazole, a related compound, can react with titanium tetrachloride to afford binary adducts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is part of a cyclopropyl group, and one of the nitrogen atoms is bonded to a bromine atom .Physical And Chemical Properties Analysis
“this compound” has a density of 1.9±0.1 g/cm3 and a boiling point of 258.6±13.0 °C at 760 mmHg . It is a liquid at room temperature .Scientific Research Applications
1. Synthesis Processes and Chemical Reactivity
The synthesis and chemical reactivity of pyrazole derivatives, including those similar to 4-bromo-1-cyclopropyl-1H-pyrazole, have been a significant area of research. For instance, studies have focused on the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, demonstrating the potential of pyrazole compounds in creating regioselective chemical structures under optimized conditions (Lu et al., 2019). Additionally, research has explored the tautomerism of 4-bromo substituted 1H-pyrazoles, shedding light on their behavior in different states, which is crucial for understanding their chemical properties and potential applications (Trofimenko et al., 2007).
2. Potential in Anticancer Drug Development
There has been significant interest in the potential of pyrazole derivatives as anticancer agents. Research has been conducted on the design of new pyrazole derivatives as cell cycle inhibitors, with some showing promising effects in inducing apoptosis in human cancer cells. This suggests the potential application of such compounds, including this compound, in developing novel anticancer drugs (Nițulescu et al., 2015).
3. Catalysis and Material Synthesis
Pyrazole compounds have been employed in catalysis and the synthesis of materials. For example, the use of 5-aminopyrazoles in palladium-catalyzed direct arylations has been reported, highlighting their role in facilitating regioselective chemical reactions, a crucial aspect in material synthesis and pharmaceutical applications (Sidhom et al., 2018).
4. Biological Activities and Pharmaceutical Applications
Several studies have investigated the biological activities of pyrazole derivatives. For instance, research has been conducted on the antimicrobial properties of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, indicating the potential of pyrazole compounds in pharmaceutical applications due to their significant biological activity (Raval et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation , it may impact energy metabolism within cells.
Result of Action
Given its reported inhibition of oxidative phosphorylation , it could potentially disrupt energy production within cells, leading to various downstream effects.
properties
IUPAC Name |
4-bromo-1-cyclopropylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWRBBLXAOCSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680239 | |
Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1151802-23-1 | |
Record name | 4-Bromo-1-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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